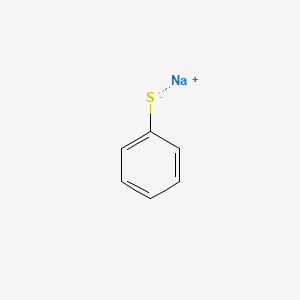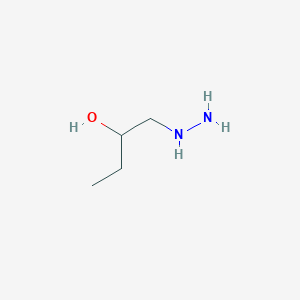![molecular formula C20H18F3N5 B1308455 4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenyl group, a trifluoromethyl group, and an indazole core, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or esters.
Introduction of the Phenyl and Trifluoromethyl Groups: These groups are usually introduced via substitution reactions using appropriate reagents like phenylboronic acids and trifluoromethylating agents.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hyd
Properties
Molecular Formula |
C20H18F3N5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C20H18F3N5/c21-20(22,23)14-7-4-8-15(11-14)25-19-18-16(26-24)9-13(10-17(18)27-28-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10,24H2,(H2,25,27,28) |
InChI Key |
MXKCZPXAAMNDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-acetic acid](/img/structure/B1308374.png)
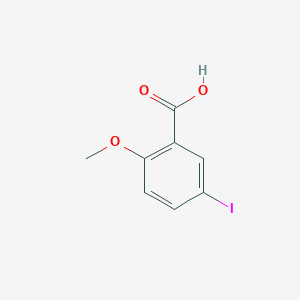
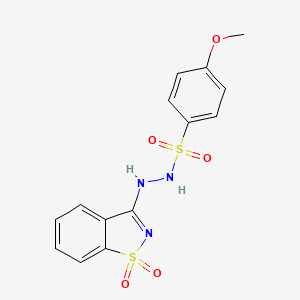

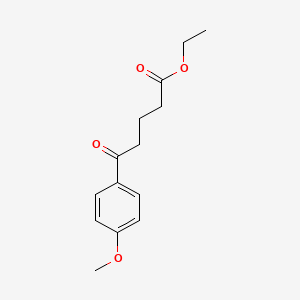

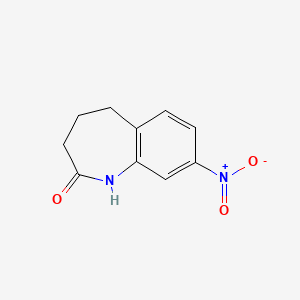
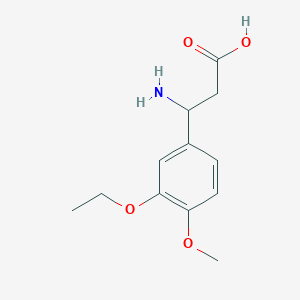
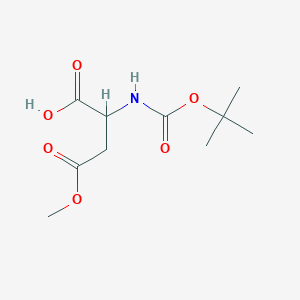
amino]acetic acid](/img/structure/B1308404.png)
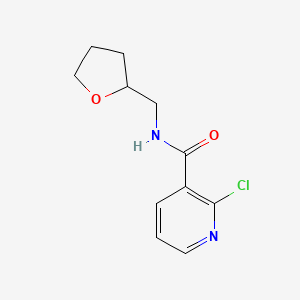
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)
